molecular formula C14H19ClN2O2S B1333694 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide CAS No. 387350-81-4

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Cat. No. B1333694
M. Wt: 314.8 g/mol
InChI Key: VPHDHADTKGTAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide is 1S/C14H19ClN2O2S/c15-11-1-5-14(6-2-11)20(18,19)17(12-3-4-12)13-7-9-16-10-8-13/h1-2,5-6,12-13,16H,3-4,7-10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 111-114 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide and its derivatives are actively researched for their potential in drug development, particularly as small molecular antagonists in the prevention of HIV-1 infection. Their synthesis involves various intermediates and yields novel compounds characterized by NMR, MS, and IR techniques, suggesting their candidacy for further drug development (Cheng De-ju, 2015).

Application in Corrosion Inhibition

Compounds containing the 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide structure have been studied for their adsorption and corrosion inhibition properties on iron. Research involving quantum chemical calculations and molecular dynamics simulations suggests their effectiveness in protecting iron from corrosion, which aligns with experimental data (S. Kaya et al., 2016).

Antagonistic Properties in Pharmacology

These compounds have been identified as high affinity and selective antagonists in pharmacological studies, particularly in relation to 5-HT6 receptors. They exhibit varied pharmacokinetic profiles, demonstrating the correlation between clearance and central nervous system penetration, which is crucial for pre-clinical evaluations (S. Bromidge et al., 2001).

Antitubercular Activities

In the fight against tuberculosis, certain derivatives have shown promising results. For example, a compound with a cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl structure exhibited significant killing of intracellular bacilli and was active against various resistant strains of Mycobacterium tuberculosis. This compound demonstrated oral activity in mice and reduced bacillary density in the lungs, indicating its potential as an antitubercular agent (S. S. Bisht et al., 2010).

Antimicrobial Activity

Synthesized derivatives of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide have been evaluated for their antimicrobial activity. Some compounds in this series showed significant activity against various microbial strains, indicating their potential use as antimicrobial agents (N. Desai et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-11-1-5-14(6-2-11)20(18,19)17(12-3-4-12)13-7-9-16-10-8-13/h1-2,5-6,12-13,16H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHDHADTKGTAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

CAS RN

387350-81-4
Record name 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.